BenchChemオンラインストアへようこそ!

AB-680

CD73 Ki potency

AB-680 (Quemliclustat) is the first small-molecule CD73 inhibitor in clinical development (Phases I–III). Its picomolar Ki (4.9–5 pM), unmatched >10,000-fold selectivity over CD39, and prolonged human half-life (67–74 h) enable robust adenosine blockade and T-cell restoration. Superior tumor penetration versus antibodies makes it essential for glioblastoma and pancreatic cancer models. Choose AB-680 for reproducible, off-target-free CD73 inhibition.

Molecular Formula C20H24ClFN4O9P2
Molecular Weight 580.8 g/mol
CAS No. 2105904-82-1
Cat. No. B605076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB-680
CAS2105904-82-1
SynonymsAB-680;  AB 680;  AB680; 
Molecular FormulaC20H24ClFN4O9P2
Molecular Weight580.8 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3C4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O)Cl
InChIInChI=1S/C20H24ClFN4O9P2/c1-10(11-4-2-3-5-13(11)22)24-14-6-16(21)25-19-12(14)7-23-26(19)20-18(28)17(27)15(35-20)8-34-37(32,33)9-36(29,30)31/h2-7,10,15,17-18,20,27-28H,8-9H2,1H3,(H,24,25)(H,32,33)(H2,29,30,31)/t10-,15+,17+,18+,20+/m0/s1
InChIKeyMFYLCAMJNGIULC-KCVUFLITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AB-680 (Quemliclustat) Procurement Overview: Potency, Selectivity, and Development Status of This Clinical-Stage CD73 Inhibitor


AB-680 (also designated Quemliclustat; CAS 2105904-82-1) is a small-molecule, reversible, competitive inhibitor of the ecto-5′-nucleotidase CD73 (NT5E) [1]. It exhibits picomolar binding affinity for human CD73 (Ki = 4.9–5 pM) and is characterized by >10,000-fold selectivity over related ecto-nucleotidases, including CD39 [2]. AB-680 is the first small-molecule CD73 inhibitor to enter clinical development and is currently under evaluation in multiple Phase I, II, and III trials for solid tumors, including pancreatic ductal adenocarcinoma and glioblastoma [3].

Why AB-680 Cannot Be Substituted with Generic CD73 Inhibitors: Differentiating Potency, Modality, and Pharmacokinetics


Substitution of AB-680 with alternative CD73-targeting agents is not scientifically valid due to fundamental differences in molecular modality, binding site engagement, and pharmacokinetic (PK) properties. As a small molecule, AB-680 achieves picomolar target engagement and extensive tumor penetration, contrasting with monoclonal antibodies (mAbs) such as Oleclumab or CPI-006, which have distinct tissue distribution and dosing constraints [1]. Furthermore, AB-680's >10,000-fold selectivity over CD39 and other NTPDases is a defining characteristic not uniformly established for other small-molecule CD73 inhibitors, underscoring the risk of off-target effects with unverified analogs [2]. The quantitative evidence below substantiates the unique profile that precludes generic interchange.

Quantitative Differentiation of AB-680: Head-to-Head and Class-Level Evidence for Scientific Selection


Picomolar CD73 Binding Affinity (Ki) Differentiates AB-680 from Antibody-Based Inhibitors

AB-680 exhibits a Ki of 4.9–5 pM for human CD73, representing a level of target engagement that is orders of magnitude more potent than achievable with monoclonal antibody inhibitors due to fundamental differences in binding stoichiometry and mechanism. While antibodies such as Oleclumab (MEDI9447) and CPI-006 have reported IC50 values in the nanomolar range (e.g., Oleclumab IC50 = 0.6 nM in cell-free assays), AB-680's Ki is approximately 100-fold lower [1]. This difference arises from the small molecule's ability to directly occlude the enzyme active site, whereas antibodies typically function via steric hindrance or receptor internalization [2].

CD73 Ki potency

Superior Functional Rescue of T-Cell Activation in High-AMP Environments: AB-680 vs. CD73 Antibodies

In functional T-cell assays, AB-680 restores IFN-γ secretion in CD8+ T cells at concentrations as low as 200 nM, even in the presence of high AMP (50 µM) [1]. Comparative studies with the anti-CD73 antibody MEDI9447 (Oleclumab) demonstrated that the antibody's efficacy is markedly diminished under high substrate (AMP) conditions, whereas small molecules like AB-680 maintain full inhibitory activity [2]. For instance, ATG-037, a structurally related small molecule, reversed T-cell suppression by 80% at 10 µM AMP, while MEDI9447 achieved only 20% reversal under identical conditions, establishing a class-level advantage for small molecules over antibodies [2].

T-cell immunosuppression adenosine

Unmatched Selectivity Profile: >10,000-Fold Discrimination Against CD39 and NTPDases

AB-680 demonstrates >10,000-fold selectivity for CD73 over the closely related ecto-nucleotidase CD39 (NTPDase1), as well as NTPDases 2, 3, and 8 (IC50 >10 µM for all) [1]. This selectivity is a critical differentiator from other CD73 inhibitors in development. For example, the small molecule CD73 inhibitor OP-5244 exhibits only ~100-fold selectivity over CD39 [2]. Many early-generation nucleotide-analog inhibitors suffer from poor selectivity due to structural conservation in the active sites of ecto-nucleotidases [3].

CD39 selectivity NTPDase

Human Pharmacokinetic Profile: Half-Life of 67–74 Hours Supports Q2W Dosing

In a Phase I healthy volunteer study, AB-680 exhibited a terminal half-life of 67–74 hours following intravenous infusion of 16 or 25 mg [1]. This prolonged half-life is a direct consequence of the molecule's low clearance and high metabolic stability, engineered through extensive structure-based design [2]. In contrast, many small-molecule CD73 inhibitors in preclinical development demonstrate shorter half-lives (e.g., <10 hours) requiring daily or twice-daily dosing [3].

pharmacokinetics half-life dosing

Clinical-Stage Validation: First Small-Molecule CD73 Inhibitor in Phase III Trials

AB-680 is the only small-molecule CD73 inhibitor to have advanced to Phase III clinical development, with the PRISM-1 trial evaluating quemliclustat plus chemotherapy versus chemotherapy alone in first-line metastatic pancreatic ductal adenocarcinoma [1]. Other small-molecule CD73 inhibitors (e.g., ATG-037, LY3475070) remain in Phase I or preclinical stages [2]. In the Phase Ib ARC-8 trial, AB-680 combined with zimberelimab and chemotherapy achieved an overall response rate (ORR) of 41% in metastatic pancreatic cancer patients, a benchmark that has not been reported for any antibody-based CD73 inhibitor in this indication .

clinical trial Phase III pancreatic cancer

In Vivo Efficacy: AB-680 Prolongs Survival in Orthotopic Glioblastoma Model

In an orthotopic G422TN glioblastoma mouse model, AB-680 administered at 10 mg/kg (oral gavage, 3×/week) significantly prolonged median survival compared to vehicle control [1]. The study reported a reduction in tumor size, decreased cell proliferation (Ki67), and increased infiltration of anti-tumor M1 macrophages [1]. While similar survival benefits have been reported for anti-CD73 antibodies in subcutaneous models, direct comparisons in orthotopic GBM models are lacking. However, the ability of AB-680 to cross the blood-brain barrier and modulate the tumor microenvironment in this challenging model distinguishes it from larger biologic inhibitors [2].

glioblastoma survival in vivo

Optimal Research and Industrial Applications for AB-680 Based on Quantitative Evidence


Immuno-Oncology Combination Studies Requiring Potent Adenosine Pathway Blockade

AB-680 is ideally suited for preclinical and clinical combination studies with anti-PD-1/PD-L1 agents. The picomolar potency and functional restoration of T-cell activity (Evidence Items 1 and 2) ensure robust reversal of adenosine-mediated immunosuppression, a critical component of resistance to checkpoint inhibitors [1].

Pharmacokinetic/Pharmacodynamic Modeling Requiring Long Half-Life Probes

AB-680's 67–74 hour half-life in humans (Evidence Item 4) makes it the preferred CD73 inhibitor for studies requiring sustained target coverage with infrequent dosing. This profile simplifies dosing schedules in chronic in vivo models and reduces variability in exposure-response analyses [2].

CNS Tumor Microenvironment Studies Due to Small-Molecule Penetration

The demonstrated efficacy in an orthotopic glioblastoma model (Evidence Item 6) supports selection of AB-680 for investigations of CD73 biology in the CNS, where antibody-based inhibitors have limited access due to the blood-brain barrier [3].

Selectivity-Critical Assays Involving Co-Expressed Ectonucleotidases

The >10,000-fold selectivity for CD73 over CD39 and other NTPDases (Evidence Item 3) positions AB-680 as the inhibitor of choice for functional assays where off-target inhibition of ATP/ADP metabolism would confound results, such as in platelet aggregation or vascular inflammation models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AB-680

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.